3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C24H31N3O2. This compound features an adamantane moiety, a piperazine ring, and a pyrrolidine-2,5-dione structure, making it a unique and versatile molecule in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and adamantane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties. The piperazine ring can interact with neurotransmitter receptors, while the pyrrolidine-2,5-dione structure may inhibit specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- **3-(adamantan-1-yl)-4-methyl-1-[(4-(3-trifluoromethyl)phenyl]piperazin-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione .
- **4-(adamantan-1-yl)-1-piperazinylmethanone .
Uniqueness
3-[4-(adamantan-1-yl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione stands out due to its combination of the adamantane, piperazine, and pyrrolidine-2,5-dione moieties. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c28-22-13-21(23(29)27(22)20-4-2-1-3-5-20)25-6-8-26(9-7-25)24-14-17-10-18(15-24)12-19(11-17)16-24/h1-5,17-19,21H,6-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAYJKBPVWIXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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